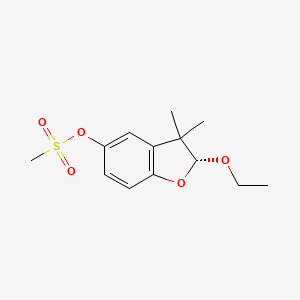![molecular formula C20H26FN5O6S B1240694 7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemifloxacin Mesylate is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Gemifloxacin mesylate inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.
Scientific Research Applications
Antitumor Applications
The compound under investigation has shown potential in the field of antitumor agents. A study by Tsuzuki et al. (2004) found that derivatives of this compound, particularly the aminopyrrolidine derivatives at the C-7 position, exhibited potent cytotoxic activity against various murine and human tumor cell lines. They identified the trans-3-methoxy-4-methylaminopyrrolidinyl derivative as having significant cytotoxic activity in both in vitro and in vivo assays. This finding highlights the compound's potential as a clinically useful antitumor agent (Tsuzuki et al., 2004).
Degradation Product Analysis
In the study of gemifloxacin mesylate, a derivative of the compound was identified as a degradation product under alkaline conditions. This degradation product was formed by the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring, as reported by Paim et al. (2016). This research is crucial for understanding the compound's stability and degradation mechanisms, which is essential in drug development and quality control (Paim et al., 2016).
Synthesis and Structural Studies
A study by Zhang et al. (2019) focused on the synthesis of a related compound, showcasing its importance as an intermediate in the production of anticancer drugs. The optimized synthesis method and structural confirmation provided in this study are significant for the development of related pharmaceutical compounds (Zhang et al., 2019).
Antimicrobial Applications
Another study by Sriram et al. (2007) explored the antimycobacterial activities of derivatives of this compound. They synthesized and evaluated various derivatives for their in vitro and in vivo antimycobacterial potency against Mycobacterium tuberculosis and other strains. This research indicates the potential use of these derivatives as antimycobacterial agents (Sriram et al., 2007).
properties
Product Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane |
|---|---|
Molecular Formula |
C20H26FN5O6S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-λ6-sulfane |
InChI |
InChI=1S/C18H20FN5O4.C2H6O2S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H2,2H3,(H,3,4)/b22-14+; |
InChI Key |
YSDDJHJYIRAXLV-CWUUNJJBSA-N |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=C)(=O)O |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=C)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



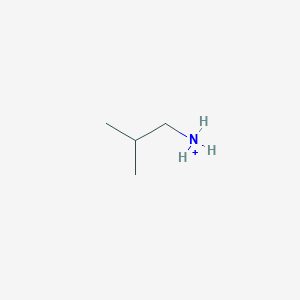
![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)
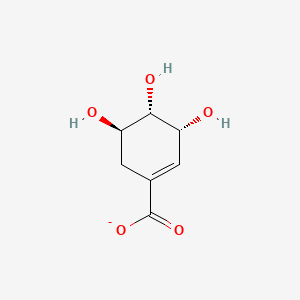
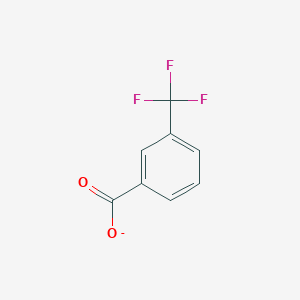
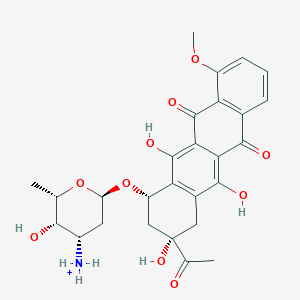
amino}acetate](/img/structure/B1240621.png)
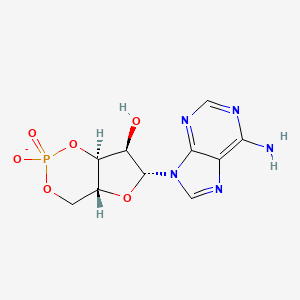
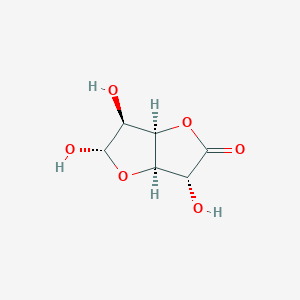
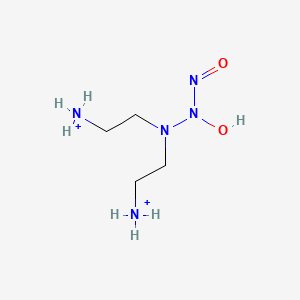
![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)
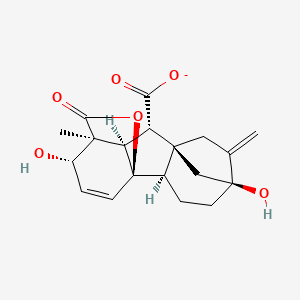
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)
